TFA-aha-dU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFA-aha-dU typically involves the following steps:
Starting Material: The synthesis begins with deoxyuridine, a naturally occurring nucleoside.
Trifluoroacetylation: The hydroxyl group at the alpha position of deoxyuridine is protected using a trifluoroacetyl group. This step is usually carried out using trifluoroacetic anhydride in the presence of a base such as pyridine.
Hydroxylation: The protected deoxyuridine undergoes hydroxylation at the alpha position to introduce the alpha-hydroxy group. This step can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large quantities of deoxyuridine are processed in batch reactors.
Continuous Flow Chemistry: Continuous flow reactors are employed to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
TFA-aha-dU undergoes various chemical reactions, including:
Oxidation: The alpha-hydroxy group can be oxidized to form an alpha-keto group.
Reduction: The trifluoroacetyl group can be reduced to yield the corresponding alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: The major product is alpha-keto-deoxyuridine.
Reduction: The major product is alpha-hydroxy-deoxyuridine.
Substitution: The major products depend on the substituent introduced, such as methoxy-deoxyuridine or tert-butoxy-deoxyuridine.
Scientific Research Applications
TFA-aha-dU has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination.
Anticancer Research: It is investigated for its ability to interfere with DNA synthesis in cancer cells, leading to apoptosis.
Molecular Biology: It is used as a tool to study DNA-protein interactions and DNA repair mechanisms.
Chemical Biology: It serves as a probe to investigate the effects of trifluoroacetylation on nucleoside function and stability.
Mechanism of Action
The mechanism of action of TFA-aha-dU involves its incorporation into DNA during replication. The trifluoroacetyl group interferes with the normal base-pairing and hydrogen bonding, leading to errors in DNA synthesis. This results in the inhibition of DNA replication and ultimately causes cell death. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluorothymidine (TFT): Another trifluoroacetylated nucleoside analog used in antiviral and anticancer research.
5-Fluorouracil (5-FU): A fluorinated pyrimidine analog used in cancer chemotherapy.
Gemcitabine: A nucleoside analog used as an anticancer agent.
Uniqueness
TFA-aha-dU is unique due to the presence of both a trifluoroacetyl group and an alpha-hydroxy group, which confer distinct chemical and biological properties. Unlike other nucleoside analogs, this compound has a dual mechanism of action involving both base-pairing interference and potential oxidative stress induction.
Properties
IUPAC Name |
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N4O7/c21-20(22,23)18(32)25-8-4-2-1-3-7-24-15(30)6-5-12-10-27(19(33)26-17(12)31)16-9-13(29)14(11-28)34-16/h5-6,10,13-14,16,28-29H,1-4,7-9,11H2,(H,24,30)(H,25,32)(H,26,31,33)/b6-5+/t13-,14+,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRZKBUOFUSRQ-JHCHYBNPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.